(1-(Piperidin-1-yl)cyclohexyl)methanamine
Overview
Description
(1-(Piperidin-1-yl)cyclohexyl)methanamine: is an organic compound with the molecular formula C12H24N2. It is a derivative of cyclohexylmethanamine, where the amine group is substituted with a piperidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Piperidin-1-yl)cyclohexyl)methanamine typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with piperidine using sodium cyanoborohydride as the reducing agent . The reaction is carried out in a suitable solvent, such as methanol or ethanol, under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (1-(Piperidin-1-yl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, (1-(Piperidin-1-yl)cyclohexyl)methanamine is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: It is studied for its potential therapeutic effects and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers .
Mechanism of Action
The mechanism of action of (1-(Piperidin-1-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, where it acts as a noncompetitive antagonist . This interaction leads to the inhibition of neuronal depolarization and modulation of neurotransmitter release, which can have various physiological effects.
Comparison with Similar Compounds
Phencyclidine (PCP): A well-known NMDA receptor antagonist with similar structural features.
Ketamine: Another NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.
Methoxetamine: A derivative of ketamine with similar pharmacological properties.
Uniqueness: (1-(Piperidin-1-yl)cyclohexyl)methanamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike phencyclidine and ketamine, it has a piperidine ring attached to the cyclohexylmethanamine core, which influences its binding affinity and selectivity for NMDA receptors .
Properties
IUPAC Name |
(1-piperidin-1-ylcyclohexyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGRMGNDTSKKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327966 | |
Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41805-36-1 | |
Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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